(2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride
Description
(2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring a 2-chloropyridine moiety linked via a methanone bridge to a 2-methylpiperazine ring, with a hydrochloride counterion. The hydrochloride salt enhances solubility, a common strategy in drug development .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(2-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c1-8-7-13-5-6-15(8)11(16)9-3-2-4-14-10(9)12;/h2-4,8,13H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLUUNCEJKEWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride typically involves the reaction of 2-chloropyridine with 2-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure : 2-Chloropyridine + 2-methylpiperazine.
- Substituents : Chlorine at pyridine C2, methyl group at piperazine C2.
- Molecular Formula : Presumed to be C₁₁H₁₃Cl₂N₃O (inferred from analogs).
Analog 1 : (2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone Hydrochloride
- CAS : 1353945-84-2 .
- Core Structure : 2-Chloropyridine + piperidine (vs. piperazine in target).
- Substituents: Aminomethyl group on piperidine.
- Molecular Formula : C₁₂H₁₇Cl₂N₃O .
- Key Difference : Piperidine (single N) vs. piperazine (two N atoms), altering hydrogen-bonding capacity and basicity .
Analog 2 : Imp. B(EP) Hydrochloride (Desethylamiodarone Hydrochloride)
- CAS : 96027-74-6 .
- Core Structure : 2-Butylbenzofuran + substituted phenyl.
- Substituents: Diethylaminoethoxy, iodine atoms.
Analog 3 : Ramosetron D3 Hydrochloride
- Structure: Indol-benzoimidazol methanone + deuterated methyl.
- Molecular Formula : C₁₇H₁₈D₃ClN₄O .
- Key Difference : Deuterated methyl group improves metabolic stability, a strategy used in deuterated drugs .
Analog 4 : 3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one Hydrochloride
- CAS : 521984-48-5 .
- Core Structure: Pyridinone + piperazine-ethyl chain.
- Molecular Formula : C₂₈H₂₇N₃O₃·HCl .
Physicochemical Properties
Biological Activity
The compound (2-Chloropyridin-3-yl)(2-methylpiperazin-1-yl)methanone hydrochloride is a derivative of pyridine and piperazine, which are known for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 254.71 g/mol
- CAS Number : 1183142-33-7
- Purity : Typically above 97% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes, particularly in the central nervous system (CNS). The presence of the chloropyridine moiety enhances its affinity for dopamine receptors, while the piperazine ring contributes to its pharmacokinetic properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing halogen substituents have shown enhanced cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the modulation of signaling pathways related to cell survival .
Antimicrobial Properties
Pyridine and piperazine derivatives are often investigated for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The structure facilitates interaction with bacterial membranes, leading to disruption and cell death .
Neuropharmacological Effects
The compound's ability to act as a dopamine receptor agonist has implications for treating neurodegenerative diseases. Studies have shown that similar compounds can promote neuroprotective effects by enhancing dopaminergic signaling, which is crucial in conditions like Parkinson's disease .
Case Study 1: Antitumor Efficacy
A study published in 2020 evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that compounds with a chloropyridine structure significantly inhibited tumor growth in vitro, showcasing potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of several piperazine derivatives was assessed against common pathogens. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
| Modification | Effect |
|---|---|
| Chlorine substitution on pyridine | Increases receptor affinity |
| Piperazine ring size | Affects pharmacokinetics and solubility |
| Carbonyl group position | Influences binding interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
